molecular formula C8H9FO2 B1334146 1-Fluoro-2,3-dimethoxybenzene CAS No. 394-64-9

1-Fluoro-2,3-dimethoxybenzene

Cat. No. B1334146
CAS RN: 394-64-9
M. Wt: 156.15 g/mol
InChI Key: MNBADDMXGOBTIC-UHFFFAOYSA-N
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Description

1-Fluoro-2,3-dimethoxybenzene is a chemical compound that belongs to the class of partially fluorinated benzenes. These compounds are of interest due to their unique electronic properties imparted by the presence of fluorine atoms and methoxy groups on the benzene ring. The fluorine atoms significantly alter the electron distribution within the molecule, which can affect its reactivity and interaction with other chemical species .

Synthesis Analysis

The synthesis of compounds related to 1-Fluoro-2,3-dimethoxybenzene often involves palladium-catalyzed cross-coupling reactions, as seen in the preparation of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes . Additionally, the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from 3,4-dimethylbenzenamine through diazotization and bromination indicates the versatility of synthetic approaches for fluorinated benzenes . The synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene from 2-fluoro-1,4-dimethoxybenzene using nitric acid further exemplifies the reactivity of fluorinated benzenes towards electrophilic substitution10.

Molecular Structure Analysis

The molecular structure of fluorinated benzenes can be significantly influenced by the presence of fluorine atoms. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with C–H⋅⋅⋅F–C hydrogen bonding, indicating the role of fluorine in affecting molecular packing . Similarly, the structure of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography, demonstrating the utility of this technique in elucidating the structures of such compounds10.

Chemical Reactions Analysis

Fluorinated benzenes can undergo various chemical reactions, including aromatic nucleophilic substitution, as demonstrated by the reaction of dimethyl(trimethylsilyl)phosphane with difluorobenzenes to yield phosphanyl-fluorobenzenes . The vicarious electrophilic fluorodemethylation of trimethoxybenzenes with Selectfluor™ reagent F-TEDA-BF4 is another example of the reactivity of fluorinated benzenes, leading to the formation of fluorinated cyclohexadienones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Fluoro-2,3-dimethoxybenzene and related compounds are influenced by the presence of fluorine and methoxy groups. For example, the photophysical properties of dimethoxybis(3,3,3-trifluoropropen-1-yl)benzenes show violet fluorescence in the solid state, with quantum yields affected by the solvent polarity . The redox properties of bis(dimesitylphosphino)benzenes, as well as their crowded molecular structures, can be studied using 19F NMR spectroscopy and electrochemical measurements . Additionally, the photophysics of 1,4-diethynyl-2-fluorobenzene in solution and crystals reveals the effects of chromophore aggregation and planarization on its photophysical behavior .

Scientific Research Applications

Synthesis and Structural Analysis

1-Fluoro-2,5-dimethoxy-4-nitrobenzene, a related compound, was synthesized from 2-fluoro-1,4-dimethoxybenzene and characterized using various techniques like X-ray crystallography, NMR, and FT-IR. This research highlights the potential for synthesizing and analyzing structurally similar compounds to 1-Fluoro-2,3-dimethoxybenzene (Sweeney, McArdle, & Aldabbagh, 2018).

Use in Chemical Synthesis

1-Fluoro-2,3-dimethoxybenzene can be a precursor in the synthesis of various compounds. For instance, it was used in the facile synthesis of 1-fluoro-1-deoxy-Delta(8)-THC analogs, demonstrating its utility in creating structurally complex molecules (Crocker et al., 2007).

Pharmaceutical Research

Research on similar fluorinated compounds has shown their application in pharmaceutical studies. For example, 1-Fluoro-2,4-dinitrobenzene, a compound similar to 1-Fluoro-2,3-dimethoxybenzene, demonstrated tumor-promoting properties in studies, indicating the potential for such compounds in cancer research (Bock, Fjelde, Fox, & Klein, 1969).

Material Science Applications

Compounds like 1-Fluoro-2,3-dimethoxybenzene can be used in material science. For instance, Poly(1,3-dimethoxybenzene) was synthesized via the electrochemical oxidation of the monomer, highlighting its potential use in developing new materials (Martínez et al., 1998).

Molecular Pair Analysis in Crystal Structures

The molecular pair analysis in crystal structures can involve compounds like fluorobenzenes, where the influence of fluorine substituents on intermolecular interactions is examined (Dunitz & Schweizer, 2006).

Safety And Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

1-fluoro-2,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBADDMXGOBTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374578
Record name 1-fluoro-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2,3-dimethoxybenzene

CAS RN

394-64-9
Record name 1-fluoro-2,3-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 394-64-9
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Synthesis routes and methods I

Procedure details

A mixture of 3-fluorobenzene-1,2-diol (145 g, 1132 mmol), potassium carbonate (313 g, 2264 mmol) and iodomethane (177 mL, 2830 mmol) in N,N-Dimethylformamide (DMF) (300 mL) was stirred at RT for 48 h. LCMS showed the complete consuption of starting material. The mixture was diluted with ethyl acetate (EA), filtered, washed with water, dried and evaporated in vacuo. The crude material was purified by normal phase automatic silica gel column chromatography (Combiflash RF, 220 g column), eluting with EA/Hexane (10%-80%) to afford 1-fluoro-2,3-dimethoxybenzene (149 g, 954 mmol, 84% yield) as a colorless oil. LCMS (M+H)+: 157.0.
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
313 g
Type
reactant
Reaction Step One
Quantity
177 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

After dissolving the 3-fluorocatechol (30 g, 0.234 mol) in dimethylformamide (400 ml), methyl iodide (32 ml, 0.515 mol) and potassium carbonate (80.7 g, 0.515 mol) were added while stirring on ice, and the stirring was continued at room temperature for 18 hours. Water (500 ml) was added and extraction was performed with diethyl ether (400 ml×2), and then after washing the combined organic layers with brine (400 ml) and drying over anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure to yield the title compound as a light yellow liquid (34 g, 93%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step One
Quantity
80.7 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JT Kuethe, ED Soli, P Royster… - Journal of Labelled …, 2013 - Wiley Online Library
Cholesteryl ester transfer protein inhibitors are an important class of compounds designed to treat hypocholesterolemia and prevent cardiovascular disease. Anacetrapib (MK‐0859) is …
LE Kiss, HS Ferreira, L Torrão… - Journal of medicinal …, 2010 - ACS Publications
Novel nitrocatechol-substituted heterocycles were designed and evaluated for their ability to inhibit catechol-O-methyltransferase (COMT). Replacement of the pyrazole core of the initial …
Number of citations: 205 pubs.acs.org
C Suebsuwong, B Dai, DM Pinkas… - European journal of …, 2020 - Elsevier
Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of nucleotide-binding oligomerization domain (NOD) cell signaling that has been implicated in various chronic …
Number of citations: 14 www.sciencedirect.com

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